An In-depth Technical Guide to (S)-C12-200: A Key Ionizable Lipid for mRNA Delivery
An In-depth Technical Guide to (S)-C12-200: A Key Ionizable Lipid for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-C12-200 is a stereopure ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines. Its unique chemical structure allows for efficient encapsulation of mRNA, cellular uptake, and subsequent endosomal escape, leading to effective protein translation within the target cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of (S)-C12-200, along with detailed experimental protocols for its use in research and development.
Chemical Structure and Physicochemical Properties
(S)-C12-200, with the formal name 1,1′-[[2-[4-[2-[[2-[bis[(2S)-2-hydroxydodecyl]amino]ethyl][(2S)-2-hydroxydodecyl]amino]ethyl]-1-piperazinyl]ethyl]imino]bis-2-dodecanol, is a complex molecule with a branched-tail structure. The "(S)" designation indicates the specific stereochemistry at the chiral centers within the hydroxydodecyl chains, which has been shown to influence the efficacy of mRNA delivery compared to its (R)-isomer or the racemic mixture.
Below is a summary of its key identifiers and physicochemical properties:
| Property | Value | Reference |
| IUPAC Name | 1,1′-[[2-[4-[2-[[2-[bis[(2S)-2-hydroxydodecyl]amino]ethyl][(2S)-2-hydroxydodecyl]amino]ethyl]-1-piperazinyl]ethyl]imino]bis-2-dodecanol | [1] |
| CAS Number | 1226552-44-8 | [1] |
| Molecular Formula | C₇₀H₁₄₅N₅O₅ | [2] |
| Molecular Weight | 1136.96 g/mol | [1] |
| pKa | 7.12 | [1] |
| Solubility | Soluble in Ethanol, DMSO, DMF | [3][4] |
| Appearance | Liquid | [4] |
Synthesis and Characterization
The synthesis of (S)-C12-200 involves a multi-step process that requires careful control of stereochemistry. While detailed proprietary synthesis protocols are not publicly available, the general approach involves the reaction of a chiral amine precursor with appropriate alkylating agents.
Characterization of (S)-C12-200 is crucial to ensure its purity and identity. Standard analytical techniques that can be employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the molecule.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to verify the molecular weight and elemental composition.[7]
-
Purity Analysis: High-performance liquid chromatography (HPLC) coupled with a suitable detector is used to determine the purity of the final product.
Experimental Protocols
Formulation of (S)-C12-200 containing Lipid Nanoparticles (LNPs) for mRNA Delivery
This protocol describes a general method for formulating LNPs encapsulating mRNA using a microfluidic mixing approach. The ratios of the lipid components can be optimized for specific applications.
Materials:
-
(S)-C12-200
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve (S)-C12-200, DOPE, cholesterol, and PEG-lipid in ethanol to achieve the desired stock concentrations.
-
Prepare mRNA Solution: Dilute the mRNA to the target concentration in the low pH buffer.
-
Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid mixture in one syringe and the mRNA solution in another.
-
Formulation: Pump the two solutions through the microfluidic cartridge at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams leads to the self-assembly of LNPs.
-
Purification: The resulting LNP suspension is typically dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.
-
Characterization: Characterize the formulated LNPs for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
In Vitro Transfection using (S)-C12-200 LNPs
This protocol outlines a general procedure for transfecting cells in culture with mRNA-loaded LNPs.
Materials:
-
Cells of interest (e.g., hepatocytes, immune cells)
-
Cell culture medium
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(S)-C12-200 LNPs encapsulating reporter mRNA (e.g., luciferase or GFP)
-
96-well plates
-
Assay reagents for detecting protein expression
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for optimal growth and transfection.
-
LNP Treatment: On the day of transfection, replace the cell culture medium with fresh medium containing the desired concentration of mRNA-loaded LNPs.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.
-
Assay: Lyse the cells and perform the appropriate assay to quantify the expression of the reporter protein.
Biological Activity and Mechanism of Action
The biological activity of (S)-C12-200 is centered on its ability to efficiently deliver mRNA into the cytoplasm of target cells. This process can be broken down into several key steps:
-
Cellular Uptake: LNPs containing (S)-C12-200 are primarily taken up by cells through endocytosis, with macropinocytosis being a significant pathway.[8]
-
Endosomal Escape: Once inside the endosome, the acidic environment (pH ~5.5-6.5) leads to the protonation of the amine groups on (S)-C12-200. This positive charge facilitates the interaction of the LNP with the negatively charged endosomal membrane. This interaction is thought to induce a transition from a bilayer to a non-bilayer (hexagonal HII) phase, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.[9][10] Another proposed mechanism is the "proton sponge effect," where the buffering capacity of the ionizable lipid leads to an influx of protons and chloride ions, causing osmotic swelling and rupture of the endosome.[10][11]
-
mRNA Translation: Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the encoded protein.
Signaling Pathways and Immune Response
LNPs formulated with ionizable lipids like C12-200 can also modulate the immune system. This intrinsic adjuvant activity is crucial for the efficacy of mRNA vaccines. The proposed mechanism involves the activation of innate immune signaling pathways. Cationic lipids have been shown to activate Toll-like receptors (TLRs), such as TLR2 and TLR4, and the NLRP3 inflammasome.[12][13] This activation leads to the production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and IFN-γ, which in turn promote the activation and differentiation of T cells, leading to a robust adaptive immune response.[1][14][15]
Visualizations
Caption: Cellular uptake and endosomal escape mechanism of (S)-C12-200 LNPs.
Caption: Innate immune signaling pathway activated by (S)-C12-200 LNPs.
Conclusion
(S)-C12-200 is a highly effective ionizable lipid that plays a pivotal role in the successful delivery of mRNA. Its well-defined stereochemistry and unique structural features contribute to its superior performance in LNP formulations. Understanding its physicochemical properties, mastering its formulation into LNPs, and elucidating its biological mechanisms of action are essential for the continued development of next-generation mRNA-based therapeutics and vaccines. This technical guide serves as a valuable resource for researchers and developers working to harness the full potential of this innovative delivery vehicle.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. C12-200, 1220890-25-4 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. Molecular Insight into Lipid Nanoparticle Assembly from NMR Spectroscopy and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 10. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipid nanoparticle-based mRNA candidates elicit potent T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
